Cas no 2199907-55-4 (4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine)

4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine structure
2199907-55-4 structure
Product name:4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine
CAS No:2199907-55-4
MF:C17H20N8
Molecular Weight:336.39430141449
CID:6003950
PubChem ID:126933374

4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine
    • 2199907-55-4
    • 4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
    • 6-[5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine
    • F6605-3583
    • AKOS032921226
    • インチ: 1S/C17H20N8/c1-11-12(2)18-9-19-17(11)24-7-13-5-23(6-14(13)8-24)16-4-3-15-21-20-10-25(15)22-16/h3-4,9-10,13-14H,5-8H2,1-2H3
    • InChIKey: IAGJHNJERSDGJU-UHFFFAOYSA-N
    • SMILES: N1(C2C(C)=C(C)N=CN=2)CC2CN(C3C=CC4=NN=CN4N=3)CC2C1

計算された属性

  • 精确分子量: 336.18109267g/mol
  • 同位素质量: 336.18109267g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 475
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 75.3Ų

4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6605-3583-4mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
4mg
$66.0 2023-09-07
Life Chemicals
F6605-3583-20μmol
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6605-3583-30mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
30mg
$119.0 2023-09-07
Life Chemicals
F6605-3583-3mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
3mg
$63.0 2023-09-07
Life Chemicals
F6605-3583-40mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
40mg
$140.0 2023-09-07
Life Chemicals
F6605-3583-100mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
100mg
$248.0 2023-09-07
Life Chemicals
F6605-3583-10mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
10mg
$79.0 2023-09-07
Life Chemicals
F6605-3583-50mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
50mg
$160.0 2023-09-07
Life Chemicals
F6605-3583-2mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
2mg
$59.0 2023-09-07
Life Chemicals
F6605-3583-5mg
4,5-dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
2199907-55-4
5mg
$69.0 2023-09-07

4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine 関連文献

4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidineに関する追加情報

Comprehensive Analysis of 4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine (CAS No. 2199907-55-4)

In the rapidly evolving field of pharmaceutical chemistry, 4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine (CAS No. 2199907-55-4) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its intricate pyrrolo[3,4-c]pyrrole and 1,2,4-triazolo[4,3-b]pyridazine moieties, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique structural features, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The compound's pyrimidine core, coupled with its dimethyl substitutions, enhances its stability and binding affinity, making it a promising candidate for further exploration. Recent studies have highlighted its relevance in the context of kinase inhibition, a hot topic in oncology and inflammatory disease research. With the growing demand for novel small-molecule therapeutics, CAS No. 2199907-55-4 has garnered attention from both academic and industrial research communities.

One of the most frequently searched questions in the field is: "What are the potential therapeutic applications of 4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine?" Preliminary data suggest that this compound may exhibit activity against certain protein kinases, which are critical regulators of cellular processes. Its octahydropyrrolo[3,4-c]pyrrole scaffold is particularly noteworthy, as it mimics natural ligands and could facilitate interactions with biological targets.

Another area of interest is the compound's synthetic accessibility. Researchers are exploring efficient routes to synthesize 4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine, with a focus on optimizing yield and purity. The 1,2,4-triazolo[4,3-b]pyridazine moiety, in particular, presents both challenges and opportunities for synthetic chemists, as its incorporation into the molecule requires precise control over reaction conditions.

In the context of drug-likeness, this compound exhibits favorable properties, such as moderate lipophilicity and molecular weight, which align with the Lipinski's Rule of Five. These characteristics make it a viable candidate for further lead optimization and preclinical studies. Additionally, its potential for oral bioavailability is a key consideration, as researchers aim to develop effective and patient-friendly therapeutics.

The rise of computational chemistry and AI-driven drug design has further accelerated interest in CAS No. 2199907-55-4. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses are being employed to predict its interactions with biological targets. These approaches are particularly relevant given the increasing emphasis on rational drug design and personalized medicine.

As the scientific community continues to investigate 4,5-dimethyl-6-(5-{1,2,4triazolo4,3-bpyridazin-6-yl}-octahydropyrrolo3,4-cpyrrol-2-yl)pyrimidine, its potential to address unmet medical needs becomes increasingly apparent. Whether as a kinase inhibitor, a modulator of cellular signaling, or a scaffold for further derivatization, this compound represents a valuable addition to the toolkit of medicinal chemists. Future research will undoubtedly shed more light on its mechanisms of action and therapeutic potential.

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